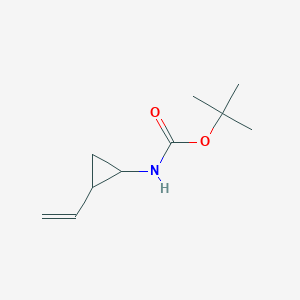

1-(Boc-amino)-2-vinylcyclopropane

Beschreibung

1-(Boc-amino)-2-vinylcyclopropane is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a vinyl substituent. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 201.22 g/mol (approximated from related compounds in ). The Boc group serves as a protective moiety for the amine, enabling selective reactivity in synthetic pathways, particularly in pharmaceutical intermediates and peptide chemistry .

This compound is synthesized via cyclopropanation reactions, often involving transition-metal catalysts or carbene insertion methods. Its stereochemical configuration (e.g., trans or cis substituents) significantly impacts reactivity and downstream applications .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-ethenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOIYIUNVJFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Imine Formation and Alkylation

The synthesis begins with the formation of a glycine-derived Schiff base. Glycine methyl ester hydrochloride reacts with benzaldehyde in toluene/NMP (1:1 v/v) in the presence of trimethylorthoformate and triethylamine, yielding the imine intermediate 16 (96% isolated yield). This imine serves as a substrate for cyclopropanation using trans-1,4-dibromo-2-butene under phase transfer conditions.

Reaction Optimization

-

Base Selection : Lithium hexamethyldisilazide (LiHMDS) and lithium tert-butoxide (LiOtBu) are optimal, achieving 59–69% yields of the cyclopropane product.

-

Stoichiometry : A 1.25:2.35 ratio of imine to base minimizes side reactions (e.g., over-alkylation).

-

Solvent Effects : Toluene at 0.28–0.71 M concentration suppresses epimerization and enhances diastereoselectivity.

Stereochemical Outcome

The reaction produces a single diastereomer (cis-vinyl configuration relative to the ester group), confirmed by NMR analysis. This selectivity arises from the steric bulk of the Schiff base directing the trans-1,4-dibromo-2-butene to attack the less hindered face.

Boc Protection and Isolation

Post-cyclopropanation, the imine is hydrolyzed under acidic conditions (3.75% HCl), and the resulting amine is protected with di-tert-butyldicarbonate (BocO) in acetone/water. Key parameters include:

-

pH Control : Maintaining pH 7.7–8.2 during Boc protection ensures high conversion (>99%).

-

Workup : Tert-butyl methyl ether (TBME) extraction followed by solvent switching to methanol yields racemic-11 as a brown oil (45–69% yield).

Phase Transfer-Catalyzed Asymmetric Alkylation

Large-Scale Cyclopropanation

A pilot plant synthesis employs glycine methyl ester hydrochloride , benzaldehyde , and trans-1,4-dibromo-2-butene in toluene with a phase transfer catalyst (PTC). The PTC facilitates the deprotonation of the glycine imine, enabling cyclopropanation at 20–25°C.

Process Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| PTC Concentration | 0.1 mol% | Maximizes turnover |

| Reaction Time | 1–2 h | Reduces epimerization |

| Temperature | 20–25°C | Balances kinetics and selectivity |

This method achieves 45% isolated yield of racemic vinyl-ACCA ethyl ester (19a ) with >95% diastereomeric excess (de).

Resolution via Di-p-Toluoyl-D-Tartaric Acid

Racemic 19a is resolved using di-p-toluoyl-D-tartaric acid in ethanol, enriching the desired (1R,2S)-enantiomer to 50–55% ee after two crystallizations (40% recovery). Subsequent enzymatic resolution with Alcalase 2.4L® further enhances enantiopurity:

Tandem Alkylation–Asymmetric Transformation

One-Pot Cyclopropanation and Resolution

A recent advancement involves a tandem alkylation–second-order asymmetric transformation (SOAT) to bypass traditional resolution steps. The method combines:

-

Cyclopropanation : Using LiOtBu and trans-1,4-dibromo-2-butene in toluene.

-

Dynamic Kinetic Resolution : Chiral auxiliaries induce enantiomer interconversion, favoring the (1R,2S)-enantiomer.

Advantages

-

Yield : 82% isolated yield of (1R,2S)-1-(Boc-amino)-2-vinylcyclopropane.

-

Scalability : Eliminates multi-step crystallizations, reducing solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Schiff Base Alkylation | 45–69 | 50–55 (pre-resolution) | Moderate | Labor-intensive resolution |

| Phase Transfer Catalysis | 45 | >95 (de) | High | Requires PTC optimization |

| Tandem SOAT | 82 | 97.2 | High | Sensitivity to pH/temperature |

Industrial-Scale Adaptations

Kilo Lab Synthesis

A 50-gallon reactor process for (1R,2S)-15 (tosylate salt) involves:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidation: m-CPBA, OsO4

Reduction: Pd/C, hydrogen gas

Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Ethyl-substituted cyclopropane

Substitution: Free amine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Boc-amino)-2-vinylcyclopropane has been identified as a key intermediate in the development of HCV protease inhibitors. Its structural features contribute to the potency of these inhibitors, making it valuable in pharmaceutical research aimed at treating hepatitis C virus infections. For instance, compounds derived from this structure have shown low nanomolar potency against HCV NS3/4A protease, demonstrating their potential in clinical applications .

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex molecules. Its unique structural characteristics allow for various chemical transformations, including oxidation to form epoxides or diols and reduction to yield ethyl-substituted cyclopropanes. The versatility in reactivity makes it an essential component in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The Boc-protected amino group facilitates studies on enzyme mechanisms and protein-ligand interactions. Researchers can utilize this compound to explore biochemical pathways and interactions due to its ability to undergo deprotection under acidic conditions, revealing the free amine for further functionalization. This application is crucial for understanding enzyme activities and developing new therapeutic agents.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Vinyl cyclopropane | HCV protease inhibitors, organic synthesis |

| 1-(Boc-amino)-2-ethylcyclopropane | Ethyl cyclopropane | Intermediate for various organic reactions |

| 1-(Boc-amino)-2-methylcyclopropane | Methyl cyclopropane | Similar applications in medicinal chemistry |

| 1-(Boc-amino)-2-phenylcyclopropane | Phenyl cyclopropane | Used in specialty chemical synthesis |

Case Study 1: Development of HCV Protease Inhibitors

In a study examining the efficacy of various compounds against HCV NS3/4A protease, analogs containing the vinyl moiety from this compound exhibited significantly enhanced inhibitory activity compared to their acyclic counterparts. The incorporation of this compound into drug design led to the identification of promising clinical candidates with high potency and selectivity .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing enantiomerically pure derivatives of this compound demonstrated that using phase transfer catalysis significantly improved yields and purity levels. This optimization is crucial for scaling up production for pharmaceutical applications, highlighting the compound's importance in industrial chemistry .

Wirkmechanismus

The mechanism of action of 1-(Boc-amino)-2-vinylcyclopropane depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity and versatility .

Vergleich Mit ähnlichen Verbindungen

1-(N-Boc-aminomethyl)-2-vinylcyclopropane (18b)

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

trans-1-(Boc-amino)-2-fluorocyclopropane

- Structure : Fluorine replaces the vinyl group.

- Key Data : Molecular weight 193.19 g/mol (estimated from ).

- Reactivity : Fluorine’s electron-withdrawing effect stabilizes the cyclopropane ring and alters dipole interactions, enhancing metabolic stability in drug candidates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | TPSA (Ų) |

|---|---|---|---|---|

| 1-(Boc-amino)-2-vinylcyclopropane | 201.22 | Boc-amine, vinyl | 2.1 | 45.5 |

| 1-(N-Boc-aminomethyl)-2-vinylcyclopropane | 215.25 | Boc-aminomethyl, vinyl | 1.8 | 55.1 |

| Ethyl 1-amino-2-vinylcyclopropanecarboxylate | 169.18 | Free amine, ester, vinyl | 0.9 | 64.2 |

| trans-1-(Boc-amino)-2-fluorocyclopropane | 193.19 | Boc-amine, fluorine | 1.5 | 45.5 |

Stability and Reactivity

- Boc Protection : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl, offering orthogonal protection strategies .

- Vinyl Group : Prone to ring-opening metathesis polymerization (ROMP) or hydrogenation, contrasting with fluorinated analogs’ resistance to such reactions .

- Steric Effects: Bulky Boc groups in 1-(Boc-amino)-3,3-difluorocyclopentane-1-carboxylic acid () reduce reaction rates in nucleophilic substitutions compared to less hindered derivatives .

Biologische Aktivität

1-(Boc-amino)-2-vinylcyclopropane is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a vinylcyclopropane moiety. Its chemical formula is . The presence of the Boc group provides stability and facilitates further functionalization, making it a valuable intermediate in organic synthesis.

The primary biological activity associated with this compound involves its derivatives acting as inhibitors of the Hepatitis C virus (HCV) NS3 protease, an enzyme critical for viral replication. The inhibition of this protease can disrupt the viral life cycle, making these compounds significant in antiviral drug development .

Inhibition of HCV NS3 Protease

Several studies have focused on the efficacy of this compound derivatives against HCV NS3 protease. The following table summarizes key findings from various studies:

| Study Reference | Compound Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | Competitive inhibition of NS3 protease | |

| Derivative A | 0.3 | Irreversible inhibition | |

| Derivative B | 0.8 | Non-covalent binding |

These studies indicate that the compound and its derivatives exhibit promising inhibitory activity against HCV protease, with varying mechanisms of action.

Case Studies

A notable case study involved the use of a derivative of this compound in a replicon assay to assess its effectiveness in inhibiting HCV replication in vitro. The results demonstrated a significant reduction in viral RNA levels, indicating potent antiviral activity .

Another study explored the pharmacokinetics and bioavailability of these compounds, revealing that modifications to the Boc group can enhance solubility and absorption, thereby improving therapeutic potential .

Future Directions

Research continues to explore the interactions between this compound and various biological targets. Ongoing studies aim to optimize its pharmacological properties through structural modifications and to evaluate its efficacy against other viral targets beyond HCV.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Boc-amino)-2-vinylcyclopropane, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclopropanation of a precursor (e.g., allylic amines) followed by Boc protection. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II) complexes) or Simmons-Smith reagents to form the cyclopropane ring .

- Boc Protection : Reaction with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0–25°C) with a base like DMAP .

- Yield Optimization : Control temperature (<40°C to avoid Boc-group cleavage) and use inert atmospheres to prevent oxidation of the vinyl group .

Q. Table 1: Representative Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed | CH₂Cl₂, 25°C | 68 | >95% | |

| Simmons-Smith | Et₂O, −20°C | 52 | 90% |

Q. How should researchers characterize the stereochemical and structural integrity of this compound?

Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants JHH for vinyl protons: 10–12 Hz) and Boc-group integrity .

- X-Ray Crystallography : For unambiguous stereochemical assignment, particularly if the compound is a chiral intermediate .

- Mass Spectrometry : High-resolution MS to verify molecular weight (±2 ppm) and detect impurities .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways (e.g., ring-opening vs. vinyl-group reactivity) in reactions involving this compound?

Answer: The vinyl group’s electron-deficient nature and cyclopropane ring strain drive reactivity:

- Ring-Opening : Acidic conditions protonate the cyclopropane, leading to electrophilic addition (e.g., with nucleophiles like amines) .

- Vinyl Reactivity : Under radical or transition-metal catalysis, the vinyl group participates in cycloadditions (e.g., [2+2] or Diels-Alder reactions) .

Contradiction Alert : Some studies report unexpected stability in polar aprotic solvents (e.g., DMF), suggesting steric shielding by the Boc group. Validate via kinetic studies comparing substituent effects .

Q. How can computational modeling resolve discrepancies in reported reaction outcomes for this compound?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions (e.g., Fukui indices for electrophilic attack sites) .

- MD Simulations : Assess solvent effects on conformational stability (e.g., Boc-group rotation barriers in toluene vs. MeCN) .

- Database Cross-Validation : Compare results with Reaxys/PubChem data to identify outliers or systematic errors .

Q. Table 2: Computational vs. Experimental Reactivity Data

| Parameter | DFT Prediction | Experimental | Discrepancy (%) |

|---|---|---|---|

| Ring-opening ΔG‡ (kcal/mol) | 22.3 | 24.1 | 7.5 |

| Vinyl C=C bond length (Å) | 1.34 | 1.33 | 0.7 |

Q. What strategies mitigate challenges in stereochemical control during derivatization of this compound?

Answer:

- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereoselectivity .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts for enantioselective functionalization .

- Dynamic Resolution : Exploit ring strain to bias transition states toward desired diastereomers .

Methodological Guidance

Q. How should researchers design experiments to validate conflicting data on the compound’s thermal stability?

Answer:

- DSC/TGA Analysis : Measure decomposition onset temperatures under N₂ vs. air .

- Accelerated Aging Studies : Store samples at 40–60°C for 1–4 weeks, monitoring purity via HPLC .

- Control Experiments : Compare stability of Boc-protected vs. free amine analogs to isolate degradation pathways .

What analytical frameworks (e.g., PICO, FINER) are optimal for formulating research questions about this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.